Hex-2-yn-4-one, 2-methyl-
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Overview
Description
Hex-2-yn-4-one, 2-methyl-, also known as 2-Methyl-4-hexyne-3-one, is an organic compound with the molecular formula C₇H₁₀O and a molecular weight of 110.1537 g/mol . This compound is characterized by the presence of a triple bond between the second and third carbon atoms and a ketone functional group at the fourth carbon atom. It is a colorless liquid with a distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-yn-4-one, 2-methyl- can be synthesized through several methods. One common method involves the alkylation of acetylene derivatives. For instance, the reaction of 2-butyne-1,4-diol with methylmagnesium bromide followed by oxidation can yield Hex-2-yn-4-one, 2-methyl-. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, Hex-2-yn-4-one, 2-methyl- is produced through catalytic processes that involve the use of metal catalysts such as palladium or platinum. These catalysts facilitate the addition of methyl groups to the alkyne substrate, resulting in the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hex-2-yn-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a metal catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hex-2-yn-4-one, 2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of Hex-2-yn-4-one, 2-methyl- involves its interaction with various molecular targets. The triple bond and ketone group allow it to participate in a range of chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can modify biological molecules, such as proteins and nucleic acids, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Hex-4-yn-3-one, 2,2-dimethyl-: Similar structure but with additional methyl groups.
2-Methyl-3-butyn-2-ol: Contains a hydroxyl group instead of a ketone.
2-Methyl-4-pentyn-2-ol: Similar alkyne structure with a hydroxyl group.
Uniqueness
Hex-2-yn-4-one, 2-methyl- is unique due to its specific combination of a triple bond and a ketone group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
52066-33-8 |
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Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-methylhex-4-yn-3-one |
InChI |
InChI=1S/C7H10O/c1-4-5-7(8)6(2)3/h6H,1-3H3 |
InChI Key |
XYKVPEZERYZDJY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)C(C)C |
Origin of Product |
United States |
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